Cas no 701640-04-2 (3-fluoro-4-methoxybenzamide)

3-Fluoro-4-methoxybenzamide is a fluorinated aromatic amide compound characterized by its methoxy and fluoro substituents on the benzene ring. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing fluorine and electron-donating methoxy group enhance its reactivity in cross-coupling reactions and other transformations. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound's well-defined molecular architecture also facilitates its use in the development of bioactive molecules, particularly in medicinal chemistry for targeting specific enzymatic pathways.
3-fluoro-4-methoxybenzamide structure
3-fluoro-4-methoxybenzamide structure
Product name:3-fluoro-4-methoxybenzamide
CAS No:701640-04-2
MF:C8H8FNO2
MW:169.153025627136
MDL:MFCD06660163
CID:1741807
PubChem ID:17750769

3-fluoro-4-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-4-methoxybenzamide
    • (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
    • 3-FLUORO-4-(METHYLCARBAMOYL)BENZENEBORONIC ACID
    • SureCN245377
    • 3'-fluoro-4'-(methyloxy)-4-biphenylcarbaldehyde
    • 3-fluoro-4-methoxy-benzamide
    • CTK5F3634
    • AC1Q40JN
    • 3'-fluoro-4'-methoxybiphenyl-4-carbaldehyde
    • N-Methyl 4-borono-2-fluorobenzamide
    • 3-Fluoro-4-(methylcarbamoyl)phenylboronic acid
    • 3-fluoro-4-(methyloxy)benzamide
    • ACMC-209pz8
    • XPCORVLHOWHHBW-UHFFFAOYSA-N
    • CHEMBL4218838
    • 701640-04-2
    • JS-4252
    • AKOS008040413
    • EN300-58962
    • DB-348178
    • MFCD06660163
    • SCHEMBL1477740
    • BDB64004
    • Z87615059
    • BDBM50455083
    • MDL: MFCD06660163
    • Inchi: InChI=1S/C8H8FNO2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H2,10,11)
    • InChI Key: XPCORVLHOWHHBW-UHFFFAOYSA-N
    • SMILES: COC1=C(F)C=C(C(N)=O)C=C1

Computed Properties

  • Exact Mass: 169.05390666g/mol
  • Monoisotopic Mass: 169.05390666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų
  • XLogP3: 1.1

3-fluoro-4-methoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015000251-1g
3-Fluoro-4-methoxybenzamide
701640-04-2 97%
1g
$1460.20 2023-09-01
Enamine
EN300-58962-0.5g
3-fluoro-4-methoxybenzamide
701640-04-2 95%
0.5g
$24.0 2023-02-09
Aaron
AR00FEO5-10g
3-Fluoro-4-methoxybenzamide
701640-04-2 95%
10g
$132.00 2025-01-24
Aaron
AR00FEO5-5g
3-Fluoro-4-methoxybenzamide
701640-04-2 95%
5g
$78.00 2025-01-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1536894-5g
3-Fluoro-4-methoxybenzamide
701640-04-2 98%
5g
¥880.00 2024-05-03
A2B Chem LLC
AH17753-5g
3-Fluoro-4-methoxybenzamide
701640-04-2 98%
5g
$52.00 2024-04-19
eNovation Chemicals LLC
Y1247629-5g
3-FLUORO-4-METHOXYBENZAMIDE
701640-04-2 98%
5g
$135 2025-02-26
eNovation Chemicals LLC
Y1247629-10g
3-FLUORO-4-METHOXYBENZAMIDE
701640-04-2 98%
10g
$170 2025-02-27
TRC
F600460-100mg
3-Fluoro-4-methoxybenzamide
701640-04-2
100mg
$ 95.00 2022-06-04
Apollo Scientific
PC302054-1g
3-Fluoro-4-methoxybenzamide
701640-04-2 97%
1g
£42.00 2023-09-01

Additional information on 3-fluoro-4-methoxybenzamide

Professional Introduction to 3-Fluoro-4-Methoxybenzamide (CAS No: 701640-04-2)

3-Fluoro-4-methoxybenzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 701640-04-2, this compound represents a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, characterized by a benzamide core substituted with a fluoro and methoxy group, make it a versatile building block for drug discovery and development.

The benzamide functional group in 3-fluoro-4-methoxybenzamide is well-known for its role in enhancing the bioavailability and metabolic stability of pharmaceutical agents. This property has led to its extensive use in the design of small-molecule inhibitors and modulators. The presence of both fluoro and methoxy substituents further modulates the electronic and steric properties of the molecule, allowing for fine-tuning of its pharmacological profile.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their improved binding affinity and selectivity. Studies have demonstrated that the introduction of a fluorine atom can significantly alter the pharmacokinetic properties of a drug, often leading to enhanced efficacy and reduced side effects. The methoxy group, on the other hand, contributes to hydrophobic interactions and can influence the solubility and permeability of the compound.

One of the most compelling aspects of 3-fluoro-4-methoxybenzamide is its potential application in the development of targeted therapies. Researchers have leveraged this compound to create novel inhibitors for various enzymes and receptors involved in critical biological pathways. For instance, studies have shown promising results in using derivatives of 3-fluoro-4-methoxybenzamide to modulate enzymes associated with inflammatory responses and metabolic disorders.

The synthesis of 3-fluoro-4-methoxybenzamide involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

The pharmacological evaluation of 3-fluoro-4-methoxybenzamide has revealed several intriguing properties. Preclinical studies have indicated that this compound exhibits moderate potency against specific biological targets, making it a valuable candidate for further development. Additionally, its favorable pharmacokinetic profile suggests that it could be suitable for oral administration, which would enhance patient compliance.

In conclusion, 3-fluoro-4-methoxybenzamide (CAS No: 701640-04-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes and versatile applications make it an indispensable tool for researchers striving to develop innovative therapeutic agents. As our understanding of drug design continues to evolve, compounds like this will play an increasingly pivotal role in addressing complex medical challenges.

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Amadis Chemical Company Limited
(CAS:701640-04-2)3-fluoro-4-methoxybenzamide
A1172241
Purity:99%
Quantity:25g
Price ($):186.0